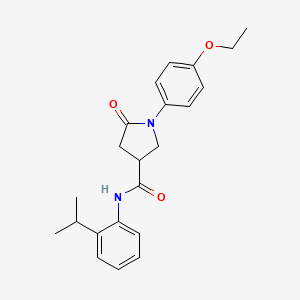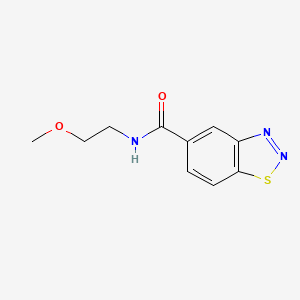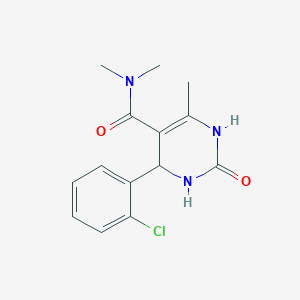
4-(2-chlorophenyl)-N,N,6-trimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
Overview
Description
The compound belongs to a class of chemicals that have garnered interest due to their potential biological activities. The structural complexity and unique functional groups present in these molecules make them intriguing subjects for chemical synthesis and analysis.
Synthesis Analysis
The synthesis of similar tetrahydropyrimidine derivatives often involves the reaction of different aromatic aldehydes with thiourea and various chlorophenyl-carboxamide derivatives. A notable method includes the cyclocondensation of tetrahydropyrimidine-thiones with dibromoethane to yield novel derivatives. These processes are validated through techniques such as IR, 1H-NMR, and Mass spectral studies, highlighting the formation of desired products with high precision (Akbari et al., 2008).
Molecular Structure Analysis
The molecular structure of similar compounds demonstrates isostructural properties, indicating identical molecular arrangements. This is further evidenced by X-ray diffraction analysis, revealing significant details about the planarity of the pyrimidine rings and the spatial arrangement of substituents, which are crucial for understanding the compound's reactivity and interaction with biological targets (Trilleras et al., 2009).
Scientific Research Applications
Synthesis and Biological Activity
Researchers have explored the synthesis of new tetrahydropyrimidine derivatives, including chlorophenyl tetrahydropyrimidine analogs, aiming to develop compounds with significant biological activities. For instance, Akbari et al. (2008) synthesized new N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide derivatives and evaluated their antimicrobial activities, finding some compounds exhibited significant inhibition against bacterial and fungal growth. This research underscores the potential of chlorophenyl tetrahydropyrimidine derivatives as antimicrobial agents (Akbari et al., 2008).
Antifungal and Antimicrobial Evaluation
Further investigations into pyrimidine derivatives have highlighted their antimicrobial potential. Abdelghani et al. (2017) conducted a study on the synthesis and antimicrobial evaluation of new pyrimidines, demonstrating the reaction of 4-(4-chlorophenyl)-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carbonitrile with various agents, which yielded compounds with promising antimicrobial activity (Abdelghani et al., 2017).
Chemical Structure and Anticonvulsant Properties
The crystal structures of anticonvulsant enaminones, including chlorophenyl analogs, have been determined to explore their potential medicinal applications. Kubicki et al. (2000) studied the crystal structures of three anticonvulsant enaminones, providing insights into their molecular configurations and highlighting the importance of such compounds in the development of anticonvulsant medications (Kubicki et al., 2000).
Heterocyclic Chemistry and Drug Development
The role of chlorophenyl tetrahydropyrimidine derivatives in heterocyclic chemistry and drug development is significant, with research focused on creating novel compounds with potential therapeutic benefits. For example, the synthesis of trifluoromethylated analogs of dihydroorotic acid showcases the versatility of tetrahydropyrimidine derivatives in the design of new drugs with enhanced pharmacological properties (Sukach et al., 2015).
properties
IUPAC Name |
4-(2-chlorophenyl)-N,N,6-trimethyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c1-8-11(13(19)18(2)3)12(17-14(20)16-8)9-6-4-5-7-10(9)15/h4-7,12H,1-3H3,(H2,16,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCAJFLKBZXPGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=CC=C2Cl)C(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({ethyl[(2E)-3-phenylprop-2-en-1-yl]amino}methyl)benzoic acid](/img/structure/B4008259.png)

![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl 3-nitrobenzoate](/img/structure/B4008281.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4008288.png)
![2,4-dimethyl-N-{4-[(5-methyl-2-furoyl)amino]phenyl}-1,3-oxazole-5-carboxamide](/img/structure/B4008290.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-nitrophenyl)acetamide](/img/structure/B4008291.png)
![5-oxo-1-(4-propoxyphenyl)-N-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B4008297.png)
![3-(4-bromophenyl)-2-(4-nitrophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione](/img/structure/B4008312.png)
![2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)phenyl 2-fluorobenzoate](/img/structure/B4008319.png)
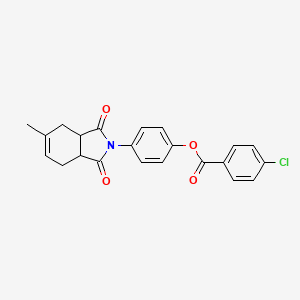
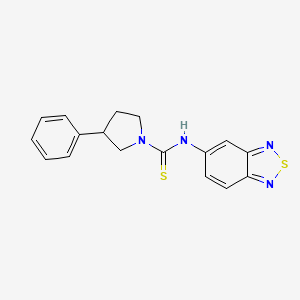
![4-(2-benzoyl-4-chlorophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4008345.png)
